Olanzapine 4'-N-glucuronide
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Overview
Description
Olanzapine 4’-N-glucuronide is a metabolite of olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This compound is formed through the process of glucuronidation, where olanzapine is conjugated with glucuronic acid . Glucuronidation is a common metabolic pathway that enhances the solubility of drugs, facilitating their excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of olanzapine 4’-N-glucuronide involves the enzymatic reaction of olanzapine with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) . This reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of olanzapine 4’-N-glucuronide is not commonly practiced, as it is primarily a metabolic byproduct of olanzapine. the production of olanzapine itself involves complex synthetic routes, including the formation of its thienobenzodiazepine core . The industrial synthesis of olanzapine involves multiple steps, including nitration, reduction, and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: Olanzapine 4’-N-glucuronide primarily undergoes hydrolysis and conjugation reactions . The glucuronide moiety can be cleaved enzymatically or chemically, releasing the parent compound, olanzapine .
Common Reagents and Conditions: The formation of olanzapine 4’-N-glucuronide requires UDPGA and UGT enzymes . Hydrolysis of the glucuronide can be achieved using acidic or enzymatic conditions .
Major Products Formed: The major product formed from the hydrolysis of olanzapine 4’-N-glucuronide is olanzapine . This reaction regenerates the parent compound, which can then undergo further metabolic transformations .
Scientific Research Applications
Olanzapine 4’-N-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism . Understanding the formation and excretion of this metabolite helps in elucidating the metabolic pathways of olanzapine . Additionally, the study of this compound can provide insights into the role of glucuronidation in drug metabolism and the impact of genetic polymorphisms on drug clearance .
Mechanism of Action
Olanzapine 4’-N-glucuronide itself does not have a direct pharmacological effect, as it is an inactive metabolite . its formation and excretion are crucial for the overall pharmacokinetics of olanzapine . The parent compound, olanzapine, exerts its effects by antagonizing multiple neuronal receptors, including dopamine and serotonin receptors . This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other glucuronide metabolites of olanzapine, such as olanzapine 10-N-glucuronide . Additionally, other antipsychotic drugs, such as risperidone and aripiprazole, also undergo glucuronidation to form their respective glucuronide metabolites .
Uniqueness: Olanzapine 4’-N-glucuronide is unique in its specific formation from olanzapine and its role in the drug’s metabolic pathway . The study of this compound provides valuable insights into the metabolism and excretion of olanzapine, contributing to a better understanding of its pharmacokinetics and potential drug interactions .
Properties
CAS No. |
186792-79-0 |
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Molecular Formula |
C23H29N4O6S+ |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(24-14-5-3-4-6-15(14)25-21(13)34-12)26-7-9-27(2,10-8-26)22-18(30)16(28)17(29)19(33-22)23(31)32/h3-6,11,16-19,22,28-30H,7-10H2,1-2H3,(H-,24,25,31,32)/p+1/t16-,17-,18+,19-,22+/m0/s1 |
InChI Key |
TYDOWDWSLBLZGX-KSSXRGRSSA-O |
Isomeric SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)C5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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